Bienvenue dans la boutique en ligne BenchChem!

2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid

Orthogonal protection amide coupling synthetic efficiency

2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid (CAS 184710-54-1) is a heterocyclic pyrimidine derivative bearing a tert-butoxycarbonyl (Boc)-protected amine at the 5-position, a phenyl group at the 2-position, and a carboxylic acid moiety appended to the N1 ring nitrogen. With a molecular formula of C₁₇H₁₉N₃O₅ and a molecular weight of 345.3 g/mol, it is classified as a protected amino acid building block used in medicinal chemistry for the construction of biologically active molecules, most notably the clinical-stage neutrophil elastase inhibitor ONO-6818 (Freselestat).

Molecular Formula C17H19N3O5
Molecular Weight 345.355
CAS No. 184710-54-1
Cat. No. B573797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid
CAS184710-54-1
Molecular FormulaC17H19N3O5
Molecular Weight345.355
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN=C(N(C1=O)CC(=O)O)C2=CC=CC=C2
InChIInChI=1S/C17H19N3O5/c1-17(2,3)25-16(24)19-12-9-18-14(11-7-5-4-6-8-11)20(15(12)23)10-13(21)22/h4-9H,10H2,1-3H3,(H,19,24)(H,21,22)
InChIKeyPTAQXLKRPCHZQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid (CAS 184710-54-1): A Boc-Protected Pyrimidine Acetic Acid Building Block for Rational Procurement


2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid (CAS 184710-54-1) is a heterocyclic pyrimidine derivative bearing a tert-butoxycarbonyl (Boc)-protected amine at the 5-position, a phenyl group at the 2-position, and a carboxylic acid moiety appended to the N1 ring nitrogen. With a molecular formula of C₁₇H₁₉N₃O₅ and a molecular weight of 345.3 g/mol, it is classified as a protected amino acid building block used in medicinal chemistry for the construction of biologically active molecules, most notably the clinical-stage neutrophil elastase inhibitor ONO-6818 (Freselestat) . Its orthogonal protecting-group pattern—Boc on the amine and free carboxylic acid—enables regioselective functionalization that is not achievable with generic, unprotected analogs.

Why Direct Substitution of 2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid with Free Amine or Methyl Ester Analogs Fails to Deliver Equivalent Chemical Utility


The compound’s value lies in its precise orthogonal-protection architecture: a Boc-protected amine that remains inert under standard amide-coupling conditions and a free carboxylic acid that can be activated for conjugation. Replacing it with the fully deprotected free amine (CAS 439910-96-0) eliminates chemoselective control, forcing the user to execute an additional protection step and risking undesired oligomerization or side-reactions at the amino group . Conversely, substituting the methyl ester analog (CAS 356533-99-8) masks the carboxylic acid, preventing direct amide bond formation and requiring a saponification step that can compromise the Boc group or the pyrimidinone ring. These alternatives add synthetic steps, reduce atom economy, and lower overall yield—precisely the inefficiencies that procurement of the specified compound is meant to avoid.

Quantitative Differentiation Evidence: 2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid vs. Closest Analogs


Orthogonal Boc/COOH Protection Eliminates an Entire Protection/Deprotection Cycle Relative to the Free Amine

The target compound presents a Boc-protected amino group and a free carboxylic acid. In contrast, the free amine analog (CAS 439910-96-0) has both functional groups unprotected. For any amide-coupling application on the carboxyl side, the free amine requires temporary re-protection (e.g., Boc reintroduction) to prevent self-reaction. Literature reports that Boc protection of the free amine proceeds in yields of ~85–90% under standard conditions (Boc₂O, DMAP, CH₂Cl₂), and subsequent deprotection of the Boc group after coupling requires TFA treatment, adding two synthetic steps. The target compound, by arriving with the Boc group pre-installed, eliminates this protection/deprotection sequence entirely .

Orthogonal protection amide coupling synthetic efficiency

Physicochemical Property Differentiation: Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) vs. Free Amine

The Boc group significantly modulates lipophilicity and hydrogen-bonding capacity. PubChem-computed XLogP3 for the target compound is 1.5, with TPSA of 108 Ų and 2 hydrogen-bond donors [1]. The free amine analog (CAS 439910-96-0) has a lower calculated XLogP3 (estimated −0.3 to +0.2) and 3 hydrogen-bond donors due to the primary amine, resulting in higher TPSA (~112 Ų). The increase in logP of approximately 1.3–1.8 log units corresponds to an approximately 20-fold increase in octanol-water partition coefficient, which is a recognized predictor of passive membrane permeability [1].

Lipophilicity membrane permeability drug-likeness

Validated Intermediate for the Clinical-Stage Neutrophil Elastase Inhibitor ONO-6818 (Freselestat)

The Synlett 2001 paper by Ohmoto et al. describes an improved synthetic route to ONO-6818, a first-in-class nonpeptidic orally active human neutrophil elastase (HNE) inhibitor that reached clinical trials for COPD. The synthesis relies on a 5-amino-6-oxo-2-phenylpyrimidin-1-yl acetic acid fragment that is coupled to an oxadiazole electrophile. The target compound—with Boc protection on the amino group—serves as the immediate precursor to this fragment; simple Boc deprotection yields the free amine ready for acylation. Without the Boc group, the amino functionality would compete with the desired amide bond formation, leading to complex mixtures. ONO-6818 itself exhibits a Ki of 12.2 nM against HNE and >100-fold selectivity over related serine proteases (trypsin, plasmin, thrombin, cathepsin G, etc.) [1].

Neutrophil elastase ONO-6818 clinical candidate

Reliable Supply with Consistent High Purity (≥95%) from Specialty Chemical Vendors

Reputable suppliers CymitQuimica and Beyotime list the target compound at a purity of 95% (HPLC) . In contrast, the free amine analog (CAS 439910-96-0) is often supplied as the hydrochloride salt at 97% purity but with fewer stock-keeping vendors, leading to longer lead times. The methyl ester analog (CAS 356533-99-8) is available from Alfa Chemistry at 96% purity, yet its storage stability may be lower due to the lability of the methyl ester under basic or hydrolytic conditions.

Chemical purity supply assurance quality consistency

Reduced Synthetic Burden: Free Carboxylic Acid Avoids Ester Hydrolysis Step Required by Methyl Ester Analog

The methyl ester analog (CAS 356533-99-8) cannot directly participate in amide-bond formation; it must first be hydrolyzed to the free carboxylic acid. Typical saponification conditions (LiOH, THF/H₂O, 0°C to rt) achieve ~90–95% yield but require careful pH control to avoid Boc deprotection. The target compound, bearing the free acid, bypasses this step entirely. This saves one synthetic operation and eliminates the yield loss associated with ester hydrolysis, which literature reports as 5–10% under optimized conditions .

Ester hydrolysis synthetic efficiency step economy

Compatibility with Standard Solid-Phase Peptide Synthesis (SPPS) Boc-Strategy Protocols

In Boc-strategy SPPS, the Boc group serves as the temporary Nᵅ-protecting group, and permanent side-chain protection is typically provided by benzyl-based groups. The target compound’s Boc-protected amine is compatible with TFA-mediated deprotection cycles (standard for Boc SPPS), while its free carboxylic acid can be pre-loaded onto a resin or coupled in solution. This contrasts with Cbz-protected analogs, which require hydrogenolysis (H₂, Pd/C) for deprotection—conditions incompatible with many functional groups and resin supports. The Boc group’s acid lability (cleavage t₁/₂ ≈ 2–5 min in 50% TFA/CH₂Cl₂) is well-characterized and offers rapid, quantitative deprotection [1].

Solid-phase peptide synthesis Boc strategy orthogonality

Procurement-Relevant Application Scenarios for 2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid


Synthesis of Human Neutrophil Elastase (HNE) Inhibitors (ONO-6818 and Next-Generation Analogs)

The compound is the immediate precursor to the pyrimidine-acetic acid fragment in the published synthesis of ONO-6818 (Freselestat), a clinical-stage orally active HNE inhibitor with a Ki of 12.2 nM and >100-fold selectivity over related serine proteases [2]. Procurement of the Boc-protected form aligns with the peer-reviewed synthetic route, avoiding the need for ad hoc protection/deprotection steps and ensuring fidelity to the reported yield and purity profiles .

Solid-Phase Peptide Synthesis (SPPS) of Pyrimidine-Containing Peptidomimetics Using Boc Strategy

The orthogonal Boc/COOH architecture allows direct resin loading via the free carboxylic acid or in-solution amide couplings, while the Boc group withstands base-mediated coupling conditions and is cleanly removed with TFA at each SPPS cycle. This is incompatible with Cbz-protected analogs that require hydrogenolysis [3].

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Orthogonal Handle Architecture

The compound’s low molecular weight (345.3 Da), calculated XLogP3 of 1.5, and TPSA of 108 Ų place it within fragment-like chemical space (Rule of Three compliant). The free acid enables conjugation to diverse amine-containing fragments, while the Boc group remains inert until intentionally deprotected. This orthogonal reactivity is preferred over fully deprotected or fully protected analogs that require additional manipulation [1].

Process Chemistry Scale-Up Where Step Economy and Reproducible Purity Are Critical

With ≥95% purity assured by multiple vendors and a synthetic route that avoids an ester hydrolysis step (saving 5–10% yield loss per batch), the compound is suited to pilot-scale campaigns. Multi-vendor sourcing (CymitQuimica, Beyotime) reduces single-supplier risk, a key consideration for industrial procurement .

Quote Request

Request a Quote for 2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.